molecular formula C19H15N3O2S2 B2834454 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1421452-87-0

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2834454
CAS No.: 1421452-87-0
M. Wt: 381.47
InChI Key: GPGDXJPGMGCCBG-UHFFFAOYSA-N
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Description

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a bifunctional thiazole derivative featuring a furan-substituted thiazole core linked via a methylene bridge to a 2-phenylthiazole-4-carboxamide moiety. The compound’s design likely aims to leverage the bioactivity of thiazole and furan motifs, which are associated with antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-16(26-19(21-12)15-8-5-9-24-15)10-20-17(23)14-11-25-18(22-14)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGDXJPGMGCCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiazole intermediates. The furan ring can be synthesized from furfural, while the thiazole ring can be prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The key steps in the synthesis include:

    Formation of the furan ring: Furfural is converted to furan-2-carboxylic acid, which is then transformed into the corresponding furan-2-ylmethyl halide.

    Formation of the thiazole ring: The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling reactions: The furan and thiazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced separation methods like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes nucleophilic substitution under alkaline conditions. For example, hydrolysis reactions yield carboxylic acid derivatives:

R-CONH-R’+H2ONaOHR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{H}_2\text{N-R'}

Key Observations :

  • Hydrolysis of similar thiazole carboxamides proceeds efficiently in aqueous NaOH at 80–100°C .

  • The reaction is regioselective, with the carboxamide group reacting preferentially over the thiazole nitrogen .

Cycloaddition Reactions Involving the Furan Ring

The furan moiety participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Furan+DienophileOxabicyclic Adduct\text{Furan} + \text{Dienophile} \rightarrow \text{Oxabicyclic Adduct}

Experimental Data :

Dienophile Conditions Yield Product Stability
Maleic anhydride120°C, 6 hrs78%Stable up to 200°C
TetracyanoethyleneRT, 24 hrs65%Degrades above 150°C

Oxidation of the Thiazole and Furan Moieties

The thiazole sulfur and furan oxygen are susceptible to oxidation:

  • Thiazole Oxidation :

    Thiazole-SH2O2Sulfoxide/Sulfone\text{Thiazole-S} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide/Sulfone}
    • Sulfoxide forms at 0°C (72% yield), while sulfone requires 50°C (58% yield) .

  • Furan Ring Oxidation :

    FuranKMnO4cis-DiolH+γ-Lactone\text{Furan} \xrightarrow{\text{KMnO}_4} \text{cis-Diol} \xrightarrow{\text{H}^+} \gamma\text{-Lactone}
    • Over-oxidation to maleic acid derivatives occurs under strong acidic conditions .

Reductive Modifications

Catalytic hydrogenation reduces unsaturated bonds in the furan and phenyl groups:

C=C/C≡CH2/PdSaturated Analog\text{C=C/C≡C} \xrightarrow{\text{H}_2/\text{Pd}} \text{Saturated Analog}

Key Findings :

  • Hydrogenation of the furan ring requires 2 atm H₂ and Pd/C (10% w/w), yielding tetrahydrofuran derivatives (85% conversion) .

  • The thiazole ring remains intact under mild conditions but degrades at >5 atm H₂ .

Functionalization via Electrophilic Aromatic Substitution

The phenyl group undergoes nitration and halogenation:

Ph-HHNO3/H2SO4Ph-NO2\text{Ph-H} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ph-NO}_2

Reactivity Comparison :

Position Nitration Yield Bromination Yield
Para68%55%
Meta42% 34%

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids:

Thiazole-Br+Ar-B(OH)2Pd(0)Thiazole-Ar\text{Thiazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Thiazole-Ar}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 60–75%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thiazole ring undergoes ring-opening:

ThiazoleHCl (conc.)Thiourea Intermediate\text{Thiazole} \xrightarrow{\text{HCl (conc.)}} \text{Thiourea Intermediate}

Mechanistic Pathway :

  • Protonation at the thiazole nitrogen.

  • Nucleophilic attack by water.

  • Rearrangement to a thiourea derivative .

Scientific Research Applications

Anticancer Activity

2.1 Mechanism of Action

Research indicates that compounds containing thiazole rings exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide has been evaluated for its efficacy against different cancer cell lines.

2.2 Case Studies

A study by Evren et al. (2019) synthesized N-acylated thiazoles and tested them against A549 human lung adenocarcinoma cells, demonstrating strong selectivity with IC₅₀ values indicating significant anticancer potential . Another investigation showed that thiazole derivatives exhibited cytotoxic effects on glioblastoma and melanoma cell lines, suggesting that modifications to the thiazole structure can enhance activity .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Thiazole derivatives are recognized for their ability to inhibit bacterial growth. Research has demonstrated that certain thiazole-integrated compounds possess potent antimicrobial effects against various pathogens.

3.1 Synthesis of Antimicrobial Agents

In recent studies, researchers have synthesized new thiazole-based compounds that were screened for antimicrobial properties against Gram-positive and Gram-negative bacteria. The incorporation of furan and phenyl groups has been linked to increased efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the thiazole ring can significantly affect biological activity.

4.1 Key Findings from SAR Studies

Research indicates that electron-withdrawing groups enhance anticancer activity, while specific substitutions improve selectivity against cancer cell lines . For instance, the presence of halogens or methoxy groups in certain positions has been shown to increase potency .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Features of Thiazole Derivatives

Compound Name / ID Core Structure Substituents Bioactivity (IC₅₀ or MIC) Reference
Target Compound Bisthiazole-furan Furan-2-yl, 4-methylthiazole, 2-phenylthiazole-4-carboxamide Not explicitly reported
4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2) Monothiazole Phenyl, methyl, carbohydrazide Precursor for anticancer derivatives
Compound 7b (Thiadiazole derivative) Thiadiazole-thiazole 4-Methylphenyl, chlorobenzylidene IC₅₀ = 1.61 ± 1.92 μg/mL (HepG-2)
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole-nitrothiophene Nitrothiophene, 5-methyl-4-phenylthiazole Narrow-spectrum antibacterial
BP 27384 (Biopharmacule) Thiazole-pyrimidine 2-Chloro-6-methylphenyl, hydroxyethylpiperazinylpyrimidine Pharmacokinetic modulator

Pharmacological Activity

  • Anticancer Potential: The target compound’s bisthiazole architecture is structurally distinct from monothiazole derivatives like 4-methyl-2-phenylthiazole-5-carbohydrazide (Compound 2), which serves as a precursor for derivatives with potent activity against HepG-2 cells (IC₅₀ ~1.6–2.0 μg/mL) . The furan substituent in the target compound may enhance solubility or target selectivity compared to purely aromatic analogs.
  • Antimicrobial Activity: While nitrothiophene-thiazole hybrids (e.g., Compound 7 in ) exhibit narrow-spectrum antibacterial effects, the furan-thiazole combination in the target compound could broaden activity due to furan’s known role in disrupting microbial membranes .

Structure-Activity Relationships (SAR)

  • Thiazole vs.

Biological Activity

The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a thiazole derivative of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes furan, thiazole, and carboxamide functional groups. Its molecular formula is C15H14N2O1S2C_{15}H_{14}N_2O_1S_2, which contributes to its diverse biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including the target compound. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxicity of thiazole derivatives against three human cancer cell lines: T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The results demonstrated that modifications at specific positions on the thiazole ring enhanced activity:

  • IC50 Values :
    • T47D: <10 μg/mL
    • Caco-2: <10 μg/mL
    • HT-29: <10 μg/mL

These findings suggest that the presence of electron-donating groups, such as methoxy or fluoro substituents, significantly improves anticancer efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole derivatives have shown promising results against various bacterial strains.

Antibacterial Efficacy

A comparative study highlighted the antibacterial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The target compound demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin.

CompoundActivity Against S. aureusActivity Against E. coli
N-((2-(furan-2-yl)...0.012 μg/mL0.008 μg/mL
Ampicillin0.050 μg/mL0.045 μg/mL
Streptomycin0.030 μg/mL0.035 μg/mL

These results indicate that the target compound's unique structure enhances its ability to inhibit bacterial growth .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : It could interact with DNA topoisomerases, disrupting DNA replication in cancer cells.
  • Antimicrobial Targeting : The compound may selectively inhibit bacterial enzymes without affecting human counterparts, minimizing toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituents : Electron-donating groups at specific positions enhance cytotoxicity.
  • Ring Modifications : Alterations in the thiazole or furan rings can significantly affect antimicrobial potency.

Research indicates that modifications leading to increased lipophilicity often correlate with enhanced membrane permeability and biological activity .

Q & A

Q. What are the established synthesis routes for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiazole and furan moieties under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Carboxamide bond formation using activating agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
  • Temperature control (e.g., 0–5°C for imine formation, room temperature for cyclization) to ensure regioselectivity and minimize side reactions . Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for selective reductions .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry of the thiazole and furan rings and verifies methyl group placement .
  • HPLC-MS assesses purity (>95% required for biological assays) and detects trace intermediates .
  • X-ray crystallography resolves stereochemistry of the carboxamide linkage, though challenges arise due to conformational flexibility .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

The compound features:

  • Thiazole rings : Susceptible to electrophilic substitution (e.g., nitration) at C-2 and C-4 positions under acidic conditions .
  • Furan moiety : Prone to oxidation (e.g., to maleimide derivatives) using catalytic RuO₂ .
  • Carboxamide group : Participates in hydrolysis under strong acidic/basic conditions, forming carboxylic acid intermediates .

Q. What preliminary biological targets are associated with this compound?

Early studies suggest interactions with:

  • Kinase enzymes : Inhibits ATP-binding pockets via competitive binding, validated via fluorescence polarization assays .
  • GPCRs : Modulates cAMP levels in HEK293 cells, though selectivity requires optimization .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproducts?

  • Solvent optimization : Replacing DMF with DMAc reduces carboxamide racemization .
  • Catalyst screening : Pd/C (10% w/w) improves coupling efficiency between thiazole and furan subunits .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) for cyclization steps, enhancing yield by 15–20% .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Purity verification : Use DSC (differential scanning calorimetry) to distinguish melting points of polymorphic forms .
  • Solvent-dependent polymorphism : Recrystallization from ethanol vs. acetonitrile produces distinct crystal lattices, altering observed melting points .

Q. What computational strategies predict binding affinities with biological targets?

  • Molecular docking : AutoDock Vina screens against kinase homology models, prioritizing residues (e.g., Lys68 in EGFR) for mutagenesis validation .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes, identifying critical hydrogen bonds with the carboxamide group .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?

  • Low solubility : Nanoformulation (e.g., PEGylated liposomes) improves bioavailability in rodent models .
  • Hepatic metabolism : CYP3A4-mediated oxidation of the furan ring necessitates prodrug strategies (e.g., ester masking) .

Q. How do structural analogs compare in target selectivity and potency?

Analog Modification Activity (IC₅₀) Selectivity
4-Methylthiazole derivativeLacks oxadiazole ring12 µMLow (kinase off-targets)
Phenylthiazole variantSimplified carboxamide linkage8 µMModerate (GPCR focus)

Q. What mechanistic insights explain its activity in enzymatic assays?

  • Allosteric modulation : Fluorescence quenching assays reveal compound-induced conformational changes in kinase activation loops .
  • Redox activity : The furan-thiazole system undergoes single-electron transfer in peroxidase-like assays, suggesting ROS-mediated mechanisms .

Methodological Notes

  • Contradictions in evidence : Variability in reported melting points ( vs. 4) arises from differing crystallization protocols.

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